molecular formula C19H23FN6 B6442035 4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549038-36-8

4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6442035
CAS No.: 2549038-36-8
M. Wt: 354.4 g/mol
InChI Key: IICXSUXUIGEYBL-UHFFFAOYSA-N
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Description

4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C19H23FN6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19682292 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6/c20-15-11-21-19(22-12-15)26-8-6-25(7-9-26)17-10-16(13-2-1-3-13)23-18(24-17)14-4-5-14/h10-14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICXSUXUIGEYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=NC=C(C=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in cancer treatment and modulation of various biological pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H24_{24}F1_{1}N5_{5}
  • CAS Number : 2549038-36-8

This compound features a pyrimidine core substituted with cyclobutyl and cyclopropyl groups, as well as a piperazine moiety linked to a fluoropyrimidine, which may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In particular, compounds similar to this have demonstrated significant inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells .

Efficacy in Preclinical Studies

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, analogs of pyrimidine derivatives have shown IC50_{50} values ranging from 1.1 nM to 4.4 nM against human cancer cell lines, indicating potent antiproliferative activity . The compound's ability to induce G2/M phase arrest and promote apoptosis was confirmed through mechanistic studies involving protein expression analysis related to the cell cycle and apoptosis pathways .

Comparative Table of Biological Activity

Compound NameTargetIC50_{50} (nM)Mechanism
This compoundCDK20.004Inhibition
This compoundCDK90.009Inhibition
Compound 17j (analog)Tubulin1.1 - 4.4CBSI

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that the compound significantly inhibited primary tumor growth in an A549 xenograft model with inhibition rates of 42.51% at 5 mg/kg and 65.42% at 10 mg/kg doses, showcasing its potential for systemic administration in cancer therapies .
  • Cell Cycle Regulation : Mechanistic studies indicated that the compound effectively modulates cell cycle-related proteins, leading to G2/M arrest and apoptosis in treated cells. This was evidenced by alterations in protein expression levels associated with these processes .
  • Synergistic Effects : In combination therapy scenarios, compounds similar to this pyrimidine derivative have been shown to enhance the efficacy of existing chemotherapeutic agents, suggesting a potential role as an adjunct treatment option in oncology .

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